

Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline

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Compound of Interest

Compound Name: 2-Methyl-1H-imidazo[4,5-h]quinoline

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline

Disclaimer: Direct mass spectrometry data for **2-Methyl-1H-imidazo[4,5-h]quinoline** is not readily available in the reviewed literature. The information presented in this guide, including fragmentation patterns and quantitative data, is based on the analysis of structurally related compounds such as quinoline, imidazole, and their derivatives. This guide serves as a predictive framework for researchers and scientists.

Introduction

2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic aromatic compound belonging to the imidazoquinoline family. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the expected mass spectrometric behavior of **2-Methyl-1H-imidazo[4,5-h]quinoline**, detailed experimental protocols, and a proposed fragmentation pathway.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of **2-Methyl-1H-imidazo[4,5-h]quinoline** is anticipated to yield a prominent protonated molecular ion, $[M+H]^+$, and a series of characteristic fragment

ions. The fragmentation is expected to be influenced by the stable quinoline and imidazole ring systems.

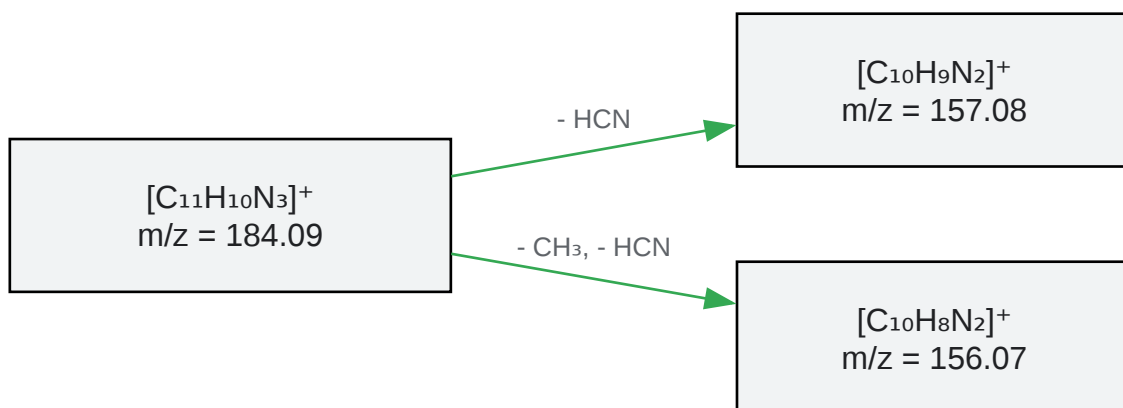
Predicted Quantitative Data

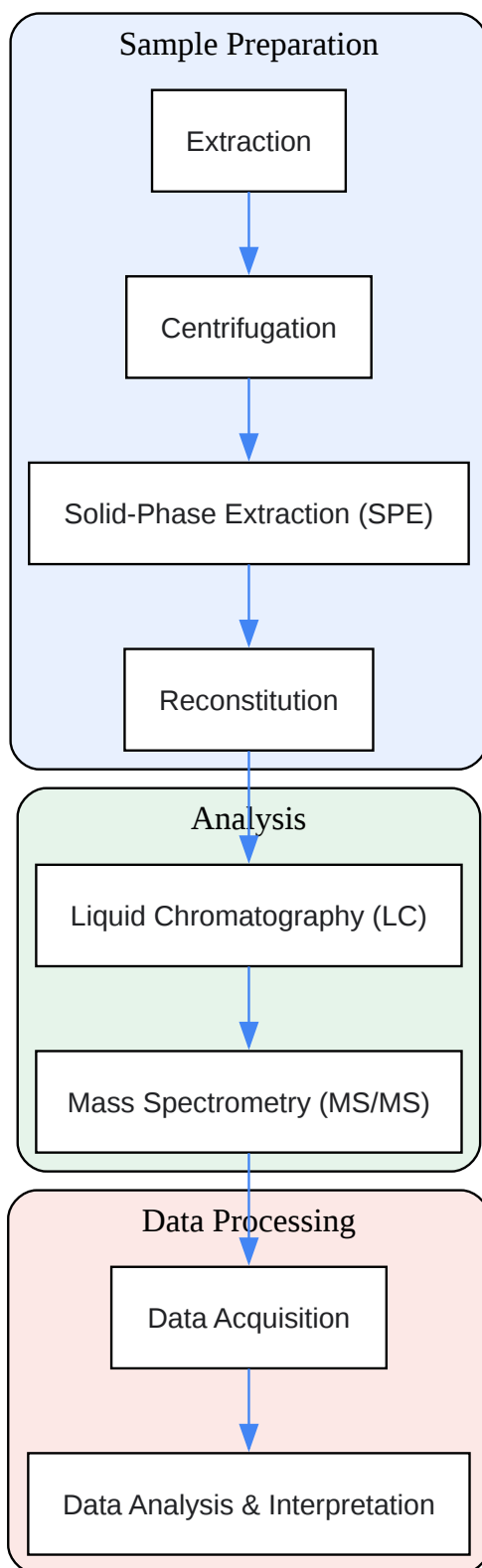
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions of **2-Methyl-1H-imidazo[4,5-h]quinoline** in positive ion mode mass spectrometry.

Ion	Proposed Formula	Calculated m/z	Proposed Fragmentation
$[M+H]^+$	$[C_{11}H_{10}N_3]^+$	184.09	Protonated molecular ion
$[M+H - H_2CN]^+$	$[C_{10}H_8N_2]^+$	156.07	Loss of a methyl radical followed by HCN
$[M+H - HCN]^+$	$[C_{10}H_9N_2]^+$	157.08	Loss of hydrogen cyanide from the quinoline ring
$[M+H - CH_3]^+$	$[C_{10}H_7N_3]^+$	169.07	Loss of a methyl radical

Proposed Fragmentation Pathway

The fragmentation of the protonated **2-Methyl-1H-imidazo[4,5-h]quinoline** molecule is likely initiated by the loss of stable neutral molecules such as hydrogen cyanide (HCN) from the quinoline moiety, a common fragmentation pathway for quinoline-containing compounds[1][2]. The imidazole ring itself is generally stable, with fragmentation often involving its substituents[3]. Subsequent fragmentation may involve the loss of the methyl group.





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